molecular formula C51H98O6 B12298943 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol

Cat. No.: B12298943
M. Wt: 816.4 g/mol
InChI Key: PVNIQBQSYATKKL-NXQILUQVSA-N
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Description

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is a deuterated form of a triacylglycerol that contains palmitic acid at the sn-1, sn-2, and sn-3 positions. It is often used as an internal standard for the quantification of 1,2,3-tripalmitoyl-rac-glycerol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in lipid research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry applications. Its specific incorporation of deuterium atoms allows for precise quantification and analysis of lipid species in complex biological samples .

Properties

Molecular Formula

C51H98O6

Molecular Weight

816.4 g/mol

IUPAC Name

[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1

InChI Key

PVNIQBQSYATKKL-NXQILUQVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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